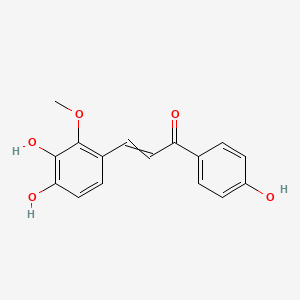

3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Beschreibung

3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features two aromatic rings: one substituted with hydroxyl (3,4-dihydroxy) and methoxy (2-methoxy) groups, and the other with a para-hydroxyphenyl group. This compound is structurally related to natural polyphenols like isoliquiritigenin and licochalcone B, with modifications influencing its biological activity .

Eigenschaften

IUPAC Name |

3-(3,4-dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-21-16-11(5-9-14(19)15(16)20)4-8-13(18)10-2-6-12(17)7-3-10/h2-9,17,19-20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDRYGIIYOPBBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1O)O)C=CC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one typically involves the condensation of appropriate aldehydes and ketones under controlled conditions. One common method involves the use of 3,4-dihydroxy-2-methoxybenzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol-water mixture at room temperature, leading to the formation of the desired product through an aldol condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one undergoes several types of chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products Formed

Oxidation: Quinones and related derivatives.

Reduction: Dihydro derivatives with reduced double bonds.

Substitution: Substituted phenyl derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Licochalcone B exhibits significant antioxidant activity, which helps in combating oxidative stress. This property is crucial for protecting cells from damage caused by free radicals, thereby playing a role in preventing chronic diseases associated with oxidative damage.

Anticancer Effects

Research indicates that Licochalcone B has anticancer properties, particularly against various cancer cell lines. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. These properties make it a candidate for the treatment of inflammatory diseases like arthritis and other chronic inflammatory conditions .

Neuroprotective Properties

Studies have suggested that Licochalcone B may offer neuroprotective benefits by reducing neuroinflammation and oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antibacterial Activity

Licochalcone B has shown antibacterial properties against various strains of bacteria, including Staphylococcus aureus. This makes it a potential candidate for developing new antibacterial agents, especially in the face of rising antibiotic resistance .

Drug Development

Due to its wide range of biological activities, Licochalcone B is being investigated for its potential use in drug formulations targeting cancer, inflammation, and infectious diseases. Its ability to modulate various biological pathways makes it a valuable lead compound in pharmacological research.

Nutraceuticals and Dietary Supplements

Given its health benefits, Licochalcone B is also being explored for incorporation into nutraceuticals aimed at promoting overall health and preventing chronic diseases. Its antioxidant and anti-inflammatory properties are particularly attractive for this market .

Research Studies

Several studies have documented the effects of Licochalcone B:

- Anticancer Study : A study published in Current Medicinal Chemistry highlighted the compound's ability to inhibit the proliferation of breast cancer cells through the modulation of specific signaling pathways .

- Neuroprotection Research : Research published in Neuroscience Letters demonstrated that Licochalcone B could protect neurons from oxidative stress-induced damage, suggesting its potential use in treating neurodegenerative disorders .

- Anti-inflammatory Effects : A study found that Licochalcone B significantly reduced inflammation markers in animal models of arthritis, indicating its therapeutic potential for inflammatory diseases .

Wirkmechanismus

The mechanism of action of 3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to active sites, modulating the activity of enzymes involved in oxidative stress pathways. This compound can scavenge free radicals, thereby protecting cells from oxidative damage.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula : C₁₇H₁₆O₆

- Molecular Weight : 316.31 g/mol

- Functional Groups : Three hydroxyl (-OH), one methoxy (-OCH₃), and an α,β-unsaturated ketone.

- Biological Relevance : Demonstrated anti-inflammatory effects in RAW264.7 macrophages and endotoxin shock models, likely mediated through suppression of NF-κB and MAPK pathways .

Comparison with Similar Compounds

Chalcones share a common prop-2-en-1-one backbone but differ in substituent patterns, which critically influence their biological activities. Below is a systematic comparison:

Structural Modifications and Antioxidant Activity

Key Observations :

- Adjacent hydroxyl groups (e.g., 3,4-dihydroxy in the target compound and derivatives) enhance radical scavenging due to improved electron donation .

- Methoxy groups reduce polarity and may decrease antioxidant efficacy unless balanced with hydroxyl groups .

Anti-Inflammatory Activity

Key Observations :

- The 3,4-dihydroxy-2-methoxy substitution in the target compound enhances anti-inflammatory potency compared to mono-hydroxylated analogs .

- Methoxy groups may improve bioavailability by reducing metabolic degradation .

Biologische Aktivität

3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, commonly referred to as Licochalcone B, is a chalcone derivative with significant biological activity. This compound has garnered attention for its diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article provides a detailed overview of its biological activities, supported by research findings and case studies.

- Molecular Formula : C16H14O5

- Molecular Weight : 286.28 g/mol

- CAS Number : 58749-23-8

- Appearance : Yellow crystalline powder

- Solubility : Soluble in DMSO and methanol

Anti-inflammatory Effects

Licochalcone B has been shown to inhibit inflammatory responses in various studies. One significant study demonstrated that it suppresses the production of nitric oxide (NO) and pro-inflammatory cytokines in activated macrophages. This suppression occurs through the inhibition of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) signaling pathways, which are crucial in mediating inflammation.

Key Findings :

- In vitro studies indicated that Licochalcone B inhibits lipopolysaccharide (LPS)-induced inflammatory mediators in RAW264.7 cells.

- In vivo experiments revealed that Licochalcone B protects mice from endotoxin shock by reducing the levels of inflammatory cytokines .

Antibacterial Activity

The antibacterial properties of Licochalcone B have also been explored extensively. Research indicates that this compound exhibits activity against various Gram-positive and Gram-negative bacteria. Its structure plays a crucial role in its effectiveness, particularly the presence of hydroxyl groups which enhance its antibacterial potency.

Case Study :

A structure-activity relationship (SAR) study highlighted that modifications to the hydroxylation pattern significantly influence antibacterial activity. For example, compounds with specific hydroxyl substitutions showed improved efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Licochalcone B has been investigated for its potential anticancer effects. Studies have reported that it induces apoptosis (programmed cell death) and autophagy in various cancer cell lines by targeting key signaling pathways such as PI3K/AKT/mTOR.

Research Highlights :

- Licochalcone B demonstrated cytotoxic effects on osteosarcoma cells, leading to cell cycle arrest and apoptosis.

- The compound was found to inhibit tumor growth in animal models, suggesting its potential as an anticancer agent .

Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 3-(3,4-dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one?

The compound is synthesized via Claisen-Schmidt condensation. A typical protocol involves reacting 2,4-dihydroxyacetophenone derivatives with substituted benzaldehydes in ethanol under basic conditions (e.g., aqueous NaOH) at room temperature . For example, substituting the aldehyde with a 3,4-dihydroxy-2-methoxy group requires precise stoichiometric ratios (e.g., 1.1–1.2 equivalents of aldehyde to ketone) and purification via recrystallization from ethanol to achieve >90% yield. Thionyl chloride may be added to enhance reaction efficiency in certain cases .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- 1D NMR (¹H and ¹³C-APT) : To confirm the enone backbone and substituent positions (e.g., methoxy and hydroxyl groups) .

- FT-IR : To identify carbonyl (C=O) stretching at ~1650 cm⁻¹ and phenolic O-H bonds at ~3300 cm⁻¹ .

- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) validation and fragmentation pattern analysis .

- Microanalysis : To verify elemental composition (C, H, O) within ±0.3% deviation .

Advanced Research Questions

Q. How can researchers address contradictions in NMR assignments for structurally similar chalcones?

Discrepancies often arise from overlapping proton signals or variable solvent effects. To resolve these:

Q. What experimental design considerations are critical for studying the compound’s stability in aqueous matrices?

Degradation studies require:

- Temperature control : Continuous cooling (4°C) to minimize organic degradation during long-term experiments (e.g., >9 hours) .

- Matrix stabilization : Use preservatives like sodium azide (0.02% w/v) to inhibit microbial activity in wastewater simulations .

- HSI (Hyperspectral Imaging) : Monitor real-time degradation kinetics by tracking absorbance changes at λmax ~350 nm .

Q. How can X-ray crystallography elucidate the molecular conformation of this compound?

Single-crystal X-ray diffraction is ideal for determining:

- Dihedral angles : Between the aromatic rings and the enone system, typically ranging from 5–15° in similar chalcones .

- Hydrogen-bonding networks : Intra- and intermolecular interactions involving hydroxyl and methoxy groups, which influence crystallinity .

- Packing motifs : Non-covalent interactions (e.g., π-π stacking) that affect solubility and bioavailability .

Q. What strategies mitigate synthetic byproducts during scale-up?

- HPLC monitoring : Use a C18 column with a methanol/water gradient (70:30 to 90:10) to detect and separate byproducts like unreacted aldehydes .

- Solvent optimization : Replace ethanol with methanol or DMF to enhance reaction homogeneity at higher scales .

- Catalytic base tuning : Substitute NaOH with KOH or piperidine to reduce side reactions (e.g., aldol condensation) .

Data Contradiction and Validation

Q. Why do FT-IR spectra of analogous chalcones show variability in carbonyl peak intensities?

Intensity fluctuations arise from:

- Conformational flexibility : The enone system’s planarity affects dipole moment alignment .

- Sample preparation : KBr pellet pressure variations or moisture content alter peak resolution .

- Electron-withdrawing groups : Methoxy substituents reduce conjugation, weakening C=O absorbance .

Methodological Tables

| Key Spectral Peaks | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Enone C=O | - | ~190 |

| Aromatic Hydroxyl Protons | 9.5–10.5 (broad) | - |

| Methoxy Group | 3.8–3.9 (s) | ~56 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.